N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide
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Overview
Description
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is a chemical compound known for its unique structure and reactivity It features a tert-butyl group, a trimethylsilyl group, and a hypochlorous amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide typically involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hypochlorous acid to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkoxides and amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted amides .
Scientific Research Applications
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide has several applications in scientific research:
Biology: The compound’s reactivity makes it useful in modifying biological molecules for research purposes.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide exerts its effects involves the reactivity of the hypochlorous amide group. This group can undergo nucleophilic attack, leading to the formation of intermediates that can further react to form stable products. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butyltrimethylsilylamine: Similar in structure but lacks the hypochlorous amide group.
N-tert-Butylbenzenesulfinimidoyl chloride: Contains a sulfinimidoyl group instead of a hypochlorous amide group.
Uniqueness
N-tert-Butyl-N-(trimethylsilyl)hypochlorous amide is unique due to the presence of both tert-butyl and trimethylsilyl groups, along with the reactive hypochlorous amide moiety.
Properties
CAS No. |
61499-85-2 |
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Molecular Formula |
C7H18ClNSi |
Molecular Weight |
179.76 g/mol |
IUPAC Name |
N-chloro-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C7H18ClNSi/c1-7(2,3)9(8)10(4,5)6/h1-6H3 |
InChI Key |
IEQWUCSHWDPNRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N([Si](C)(C)C)Cl |
Origin of Product |
United States |
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